2-(2-Methylidenebutylidene)-1,3-dithiane
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Overview
Description
2-(2-Methylidenebutylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. The structure of this compound includes a dithiane ring with a methylidene substituent, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-(2-Methylidenebutylidene)-1,3-dithiane can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dithiane with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
2-(2-Methylidenebutylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The methylidene group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds, resulting in the formation of new carbon-carbon bonds.
Scientific Research Applications
2-(2-Methylidenebutylidene)-1,3-dithiane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting sulfur-containing enzymes.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylidenebutylidene)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in reactions that require the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2-(2-Methylidenebutylidene)-1,3-dithiane can be compared with other similar compounds, such as:
1,3-Dithiane: A simpler dithiane compound without the methylidene substituent, used in similar synthetic applications.
2-Ylidene-1,3-thiazolidines: Compounds with a similar structure but containing a nitrogen atom, which exhibit different reactivity and applications.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-(2-Methylidenebutylidene)-1,3
Properties
CAS No. |
62209-71-6 |
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Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(2-methylidenebutylidene)-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-3-8(2)7-9-10-5-4-6-11-9/h7H,2-6H2,1H3 |
InChI Key |
ZVJLLRHBFVTLLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C=C1SCCCS1 |
Origin of Product |
United States |
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